

Assessing the Therapeutic Window of CT1113 in Preclinical Models: A Comparative Guide

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Compound of Interest

Compound Name: CT1113

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This guide provides a comparative assessment of the preclinical therapeutic window of **CT1113**, a novel inhibitor of ubiquitin-specific proteases USP28 and USP25. The information presented herein is based on currently available preclinical data.

Introduction to CT1113

CT1113 is a potent small molecule inhibitor targeting USP28 and USP25, two deubiquitinating enzymes implicated in the stability of key oncoproteins. By inhibiting these enzymes, **CT1113** promotes the degradation of cancer-driving proteins such as c-MYC and NOTCH1, leading to anti-tumor activity. Preclinical studies have demonstrated its potential in various cancer models, including pancreatic cancer, colon cancer, and acute lymphoblastic leukemia.

Comparative Efficacy of CT1113

Preclinical data demonstrates the anti-tumor efficacy of **CT1113** across a range of cancer cell lines and in vivo models.

In Vitro Potency

CT1113 has shown potent growth-inhibitory effects on human Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL) cell lines, with an IC50 value of approximately 200 nM^{[1][2]}.

In Vivo Efficacy

Pancreatic and Colon Cancer: In a human pancreatic cancer cell line (SW1990) xenograft model, treatment with **CT1113** resulted in significant suppression of tumor growth[3]. Similar efficacy was observed in a colon cancer xenograft model using the HCT116 cell line[3]. While specific tumor growth inhibition (TGI) percentages are not publicly available, the data indicates a strong anti-tumor effect in these solid tumor models[3].

Leukemia Models: In preclinical models of Ph+ALL, intraperitoneal injection of **CT1113** at tolerated doses demonstrated a significant growth inhibitory effect and prolonged the survival of treated mice compared to control groups[1][2].

Safety and Tolerability Profile of CT1113

Defining the therapeutic window requires a thorough understanding of a compound's safety profile and its maximum tolerated dose (MTD).

Preclinical Toxicity Observations

While a formal MTD study for **CT1113** is not publicly available, initial preclinical studies provide some insight into its tolerability. In one study, mice treated with **CT1113** for 21 days exhibited approximately a 10% decrease in body weight but showed no other noticeable signs of toxicity[3]. In studies on Ph+ALL models, **CT1113** was administered at "tolerated doses," which effectively eradicated leukemia cells and prolonged survival without indicating prohibitive toxicity[1][2].

Comparison with Alternative USP28/USP25 Inhibitors

AZ1 is another dual inhibitor of USP28 and USP25 that has been evaluated in preclinical cancer models.

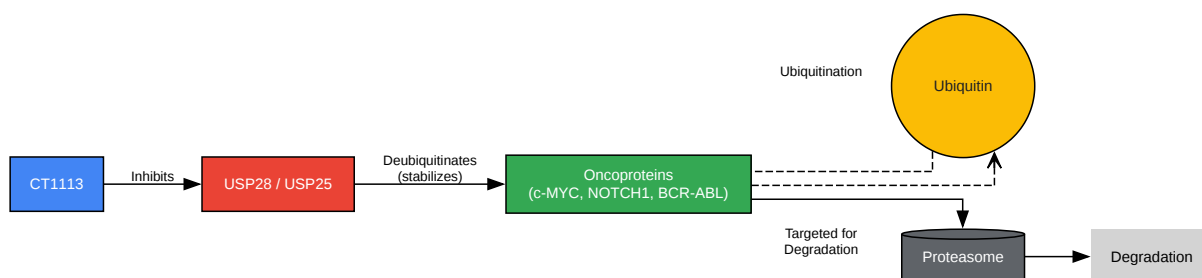
Comparative Data Summary

Parameter	CT1113	AZ1 (Alternative)
Target	USP28 / USP25	USP28 / USP25
In Vitro Potency (IC50)	~200 nM (Ph+ALL cell lines)[1][2]	0.6 µM (USP28), 0.7 µM (USP25)
Preclinical Models Tested	Pancreatic Cancer (SW1990), Colon Cancer (HCT116), Ph+ALL[1][2][3]	Non-Small Cell Lung Cancer, Colitis-associated Cancer
Reported In Vivo Dosing	"Tolerated doses"[1][2]	20 mg/kg/day (gavage)
Observed In Vivo Efficacy	Significant tumor growth suppression, prolonged survival[1][2][3]	Reduced tumor numbers in colon
Reported Toxicity	~10% body weight loss over 21 days[3]	Not specified in reviewed documents

Signaling Pathways and Experimental Workflows

CT1113 Mechanism of Action

CT1113 exerts its anti-cancer effects by inhibiting the deubiquitinating activity of USP28 and USP25. This leads to the ubiquitination and subsequent proteasomal degradation of key oncoproteins.

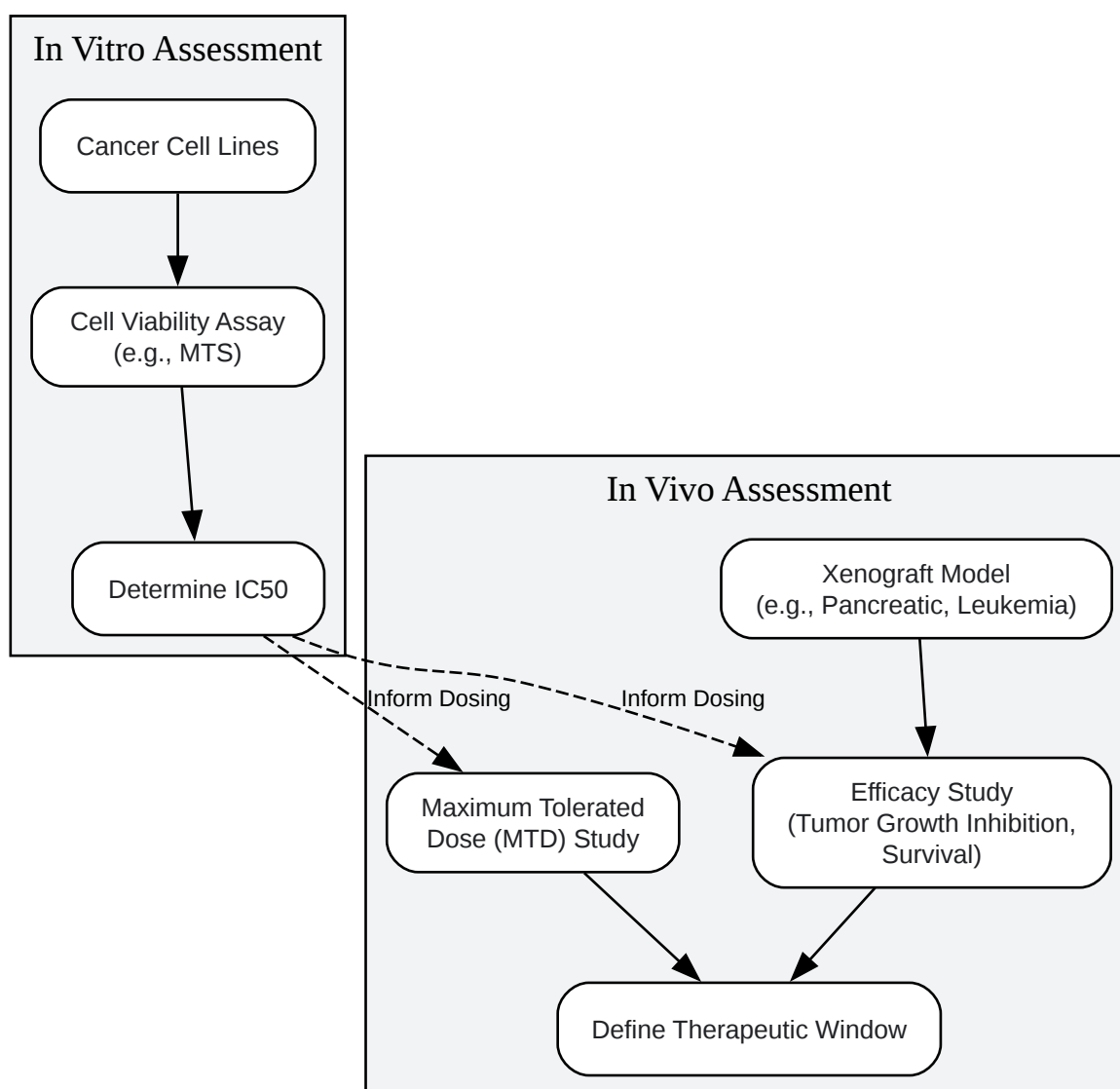


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Caption: Mechanism of action of **CT1113**.

Experimental Workflow for Therapeutic Window Assessment

A typical preclinical workflow to determine the therapeutic window involves both in vitro and in vivo studies.

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Caption: Preclinical therapeutic window assessment workflow.

Detailed Experimental Protocols

Cell Viability (MTS) Assay

- **Cell Plating:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **CT1113** or a comparator compound. Include a vehicle-only control.
- **Incubation:** Incubate the plates for a specified period (e.g., 72 hours).
- **MTS Reagent Addition:** Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert MTS to formazan.
- **Absorbance Reading:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Study

- **Animal Model:** Utilize immunodeficient mice (e.g., NOD/SCID).
- **Tumor Implantation:** Subcutaneously inject a suspension of cancer cells (e.g., SW1990 or HCT116) into the flank of each mouse. For leukemia models, intravenous injection is typically used.
- **Tumor Growth Monitoring:** Monitor tumor growth by caliper measurements. For leukemia models, monitor disease progression through bioluminescence imaging or flow cytometry of peripheral blood.
- **Treatment:** Once tumors reach a specified size or leukemia is established, randomize the mice into treatment and control groups. Administer **CT1113**, a comparator drug, or vehicle via the determined route (e.g., intraperitoneal injection or oral gavage) and schedule.

- **Efficacy Assessment:** Continue to monitor tumor volume or leukemia progression throughout the study. For solid tumors, calculate Tumor Growth Inhibition (TGI). For leukemia models, monitor survival.
- **Toxicity Assessment:** Monitor animal body weight, clinical signs of toxicity, and, if applicable, perform hematological and clinical chemistry analysis at the end of the study.

Maximum Tolerated Dose (MTD) Study

- **Dose Escalation:** Administer escalating doses of **CT1113** to cohorts of non-tumor-bearing or tumor-bearing mice.
- **Toxicity Monitoring:** Closely monitor the animals for a defined period for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
- **MTD Determination:** The MTD is defined as the highest dose that does not induce unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).

Conclusion

CT1113 demonstrates promising anti-tumor activity in a variety of preclinical cancer models by targeting the USP28/USP25 deubiquitinases. While initial studies suggest a favorable therapeutic window, further investigation, including formal MTD studies and direct comparative efficacy trials against other USP28/25 inhibitors, is necessary to fully characterize its clinical potential. The provided experimental frameworks can guide researchers in designing studies to further elucidate the therapeutic index of **CT1113**.

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- To cite this document: BenchChem. [Assessing the Therapeutic Window of CT1113 in Preclinical Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#assessing-the-therapeutic-window-of-ct1113-in-preclinical-models]

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